N-{(Z)-[2-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline
Description
N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
Molecular Formula |
C20H15Cl2NO |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-10-18(22)12-19(11-17)23-13-16-8-4-5-9-20(16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XGCGMNRUDPGBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 3,5-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields 2-(benzyloxy)benzaldehyde and 3,5-dichloroaniline.
Substitution: Results in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide
- N-[2-(benzyloxy)benzylidene]-2-(4-chlorobenzyl)oxybenzohydrazide
- N-[2-(benzyloxy)benzylidene]hexadecanohydrazide
Uniqueness
N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline is unique due to the presence of both benzyloxy and dichloro substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
